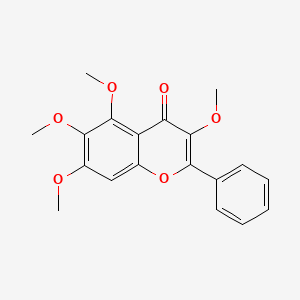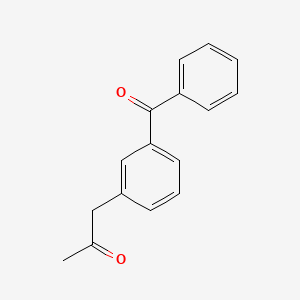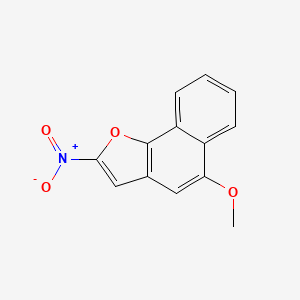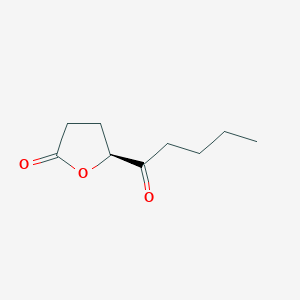![molecular formula C24H32O5 B14434233 4,9-Dimethoxy-7-undecyl-5H-furo[3,2-g][1]benzopyran-5-one CAS No. 76301-23-0](/img/structure/B14434233.png)
4,9-Dimethoxy-7-undecyl-5H-furo[3,2-g][1]benzopyran-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,9-Dimethoxy-7-undecyl-5H-furo3,2-gbenzopyran-5-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields This compound belongs to the class of furobenzopyrans, which are characterized by a fused furan and benzopyran ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dimethoxy-7-undecyl-5H-furo3,2-gbenzopyran-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the furan ring, followed by the introduction of the benzopyran moiety. Methoxy groups are then added through methylation reactions, and the undecyl chain is introduced via alkylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of catalysts, high-pressure reactors, and advanced purification methods ensures the efficient and high-yield production of 4,9-Dimethoxy-7-undecyl-5H-furo3,2-gbenzopyran-5-one.
Análisis De Reacciones Químicas
Types of Reactions
4,9-Dimethoxy-7-undecyl-5H-furo3,2-gbenzopyran-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the furan or benzopyran rings.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can modify the methoxy groups or the undecyl chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type. Oxidation may yield quinones, reduction may produce reduced furobenzopyrans, and substitution can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
4,9-Dimethoxy-7-undecyl-5H-furo3,2-gbenzopyran-5-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,9-Dimethoxy-7-undecyl-5H-furo3,2-gbenzopyran-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of methoxy groups and the undecyl chain can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4,9-Dimethoxy-7-methyl-5H-furo3,2-gbenzopyran-5-one : Known as Khellin, this compound has a similar structure but with a methyl group instead of an undecyl chain.
- 5,8-Dimethoxypsoralen : Another related compound with similar furan and benzopyran rings but different substituents.
Uniqueness
4,9-Dimethoxy-7-undecyl-5H-furo3,2-gbenzopyran-5-one is unique due to its undecyl chain, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Propiedades
Número CAS |
76301-23-0 |
|---|---|
Fórmula molecular |
C24H32O5 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
4,9-dimethoxy-7-undecylfuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C24H32O5/c1-4-5-6-7-8-9-10-11-12-13-17-16-19(25)20-21(26-2)18-14-15-28-22(18)24(27-3)23(20)29-17/h14-16H,4-13H2,1-3H3 |
Clave InChI |
LNCASBWWYJPIAI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1=CC(=O)C2=C(C3=C(C(=C2O1)OC)OC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14434151.png)
![Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]-](/img/structure/B14434153.png)





![1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14434196.png)





![{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol](/img/structure/B14434257.png)
